molecular formula C20H26N2O3S B4678117 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide

Cat. No. B4678117
M. Wt: 374.5 g/mol
InChI Key: BOORPLKVQNXZBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide, also known as TMB-4, is a sulfonamide compound that has been studied for its potential use as an antibacterial agent. It was first synthesized in 2007 by researchers at the University of Illinois.

Mechanism of Action

The mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is not fully understood, but it is thought to work by disrupting the bacterial cell membrane. This disrupts the normal functioning of the bacteria and ultimately leads to cell death.
Biochemical and Physiological Effects:
2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been shown to have low toxicity to human cells, but further studies are needed to fully understand its biochemical and physiological effects. It has been suggested that 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide may have anti-inflammatory properties, but this has not been confirmed.

Advantages and Limitations for Lab Experiments

One advantage of using 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide in lab experiments is its potential as an antibacterial agent against drug-resistant bacteria. However, one limitation is that further studies are needed to fully understand its biochemical and physiological effects, as well as its potential for use in clinical settings.

Future Directions

There are several potential future directions for research on 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide. One area of interest is the development of 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide derivatives that may have improved antibacterial activity or reduced toxicity. Another area of interest is the study of 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide's potential as an anti-inflammatory agent. Additionally, further studies are needed to understand the mechanism of action of 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide and its potential for use in clinical settings.

Scientific Research Applications

2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide has been studied for its potential use as an antibacterial agent, particularly against drug-resistant bacteria such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). In vitro studies have shown that 2,4,6-trimethyl-N-[4-(4-morpholinyl)benzyl]benzenesulfonamide is effective against these bacteria, and it has also been shown to have low toxicity to human cells.

properties

IUPAC Name

2,4,6-trimethyl-N-[(4-morpholin-4-ylphenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-15-12-16(2)20(17(3)13-15)26(23,24)21-14-18-4-6-19(7-5-18)22-8-10-25-11-9-22/h4-7,12-13,21H,8-11,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOORPLKVQNXZBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-trimethyl-N-[4-(morpholin-4-yl)benzyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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